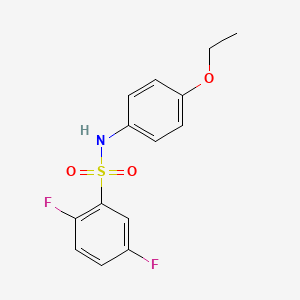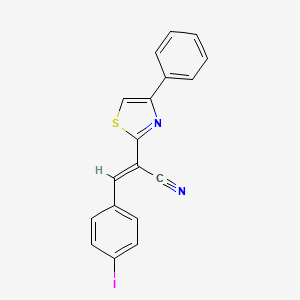
3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, also known as ITA, is a compound that has gained attention in scientific research due to its potential applications in medicine and biology. ITA belongs to the class of acrylonitrile compounds and has a molecular formula of C21H12IN3S.
Mécanisme D'action
The mechanism of action of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is not fully understood. However, it has been proposed that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including DNA polymerase and topoisomerase. This compound has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation. In addition, this compound has been shown to have anti-inflammatory activity, which may contribute to its antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and the yield and purity can be easily controlled through recrystallization. This compound has also been shown to have low toxicity, making it a safe compound for use in lab experiments. However, this compound has several limitations as well. This compound is not water-soluble, which may limit its use in certain experiments. In addition, this compound has not been extensively studied in vivo, and its effects in living organisms are not fully understood.
Orientations Futures
There are several future directions for research on 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile. One potential area of research is to further investigate the mechanism of action of this compound. Understanding how this compound inhibits the growth of cancer cells and bacteria could lead to the development of more effective treatments for these diseases. Another area of research is to investigate the potential use of this compound in combination with other compounds. Combining this compound with other compounds could enhance its antitumor and antibacterial activity. Finally, more research is needed to investigate the in vivo effects of this compound. Studying the effects of this compound in living organisms could provide valuable information for the development of new treatments for cancer and bacterial infections.
Conclusion:
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential applications in medicine and biology. This compound has been shown to have antitumor and antibacterial activity and has several advantages for use in lab experiments. However, more research is needed to fully understand the mechanism of action and in vivo effects of this compound. Future research on this compound could lead to the development of new treatments for cancer and bacterial infections.
Méthodes De Synthèse
The synthesis of 3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile involves the reaction of 4-iodobenzaldehyde and 4-phenyl-2-thiazolamine in the presence of acetonitrile and potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction and results in the formation of this compound. The yield of this compound is approximately 70%, and the purity can be increased through recrystallization.
Applications De Recherche Scientifique
3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been studied for its potential applications in various fields of science, including medicine and biology. This compound has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and cervical cancer. This compound has also been shown to have antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes.
Propriétés
IUPAC Name |
(E)-3-(4-iodophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11IN2S/c19-16-8-6-13(7-9-16)10-15(11-20)18-21-17(12-22-18)14-4-2-1-3-5-14/h1-10,12H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVBSGKVUGZIEZ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)I)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11IN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

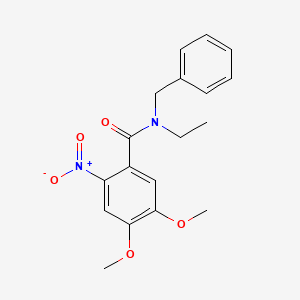
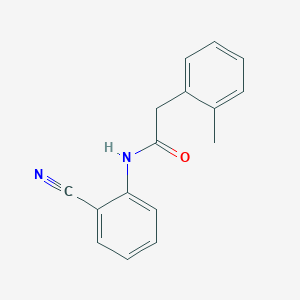
![2-(2-hydroxyethyl)-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B5494638.png)
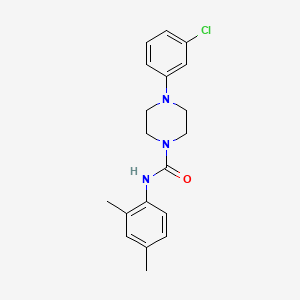
![1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5494652.png)
![N-methyl-2-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)ethanesulfonamide dihydrochloride](/img/structure/B5494664.png)
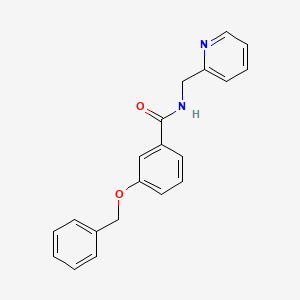
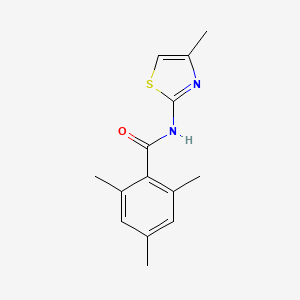


![7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5494699.png)
![6-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B5494713.png)

